molecular formula C14H11NO B169181 3-(4-Methoxyphenyl)benzonitrile CAS No. 154197-00-9

3-(4-Methoxyphenyl)benzonitrile

Cat. No.: B169181
CAS No.: 154197-00-9
M. Wt: 209.24 g/mol
InChI Key: ZTKOLNFZHPFQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known as 4-(3-Methoxyphenyl)benzonitrile. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a benzonitrile group (-C≡N). It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost. Another green synthesis route involves the use of ionic liquids as recycling agents, which eliminates the need for metal salt catalysts and simplifies the separation process .

Industrial Production Methods

Industrial production of this compound often employs the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are scalable and suitable for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its reactivity and makes it a valuable intermediate in various synthetic processes .

Biological Activity

3-(4-Methoxyphenyl)benzonitrile, also known as 4-methoxy-3-benzonitrile , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile core with a methoxy group attached to the para position of the phenyl ring. Its chemical formula is C14H13NC_{14}H_{13}N, and it possesses notable lipophilicity due to the presence of aromatic rings.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity . A study highlighted that modifications to the benzonitrile structure can enhance its efficacy against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells, particularly in breast cancer models.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induction of apoptosis
Derivative AHeLa (Cervical)8.0Inhibition of cell cycle progression
Derivative BA549 (Lung)15.0Modulation of apoptotic pathways

Antiparasitic Activity

In addition to its antitumor properties, this compound has been investigated for its antiparasitic activity . It has demonstrated effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound's mechanism involves inhibition of critical enzymes in the parasite's metabolic pathways, leading to reduced viability and replication .

Case Study: Efficacy Against Trypanosoma brucei
A study conducted on various analogs of this compound revealed that specific modifications could enhance potency against T. brucei. The lead compound exhibited an IC50 value of approximately 0.5 µM, showcasing its potential as a therapeutic agent for HAT .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : In antiparasitic applications, it targets key enzymes involved in the parasite's metabolism, disrupting their energy production processes.

Properties

IUPAC Name

3-(4-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOLNFZHPFQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362697
Record name 3-(4-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154197-00-9
Record name 3-(4-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.